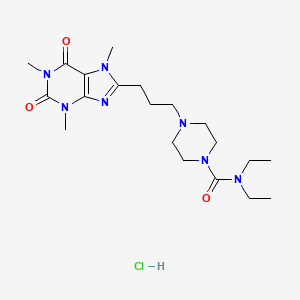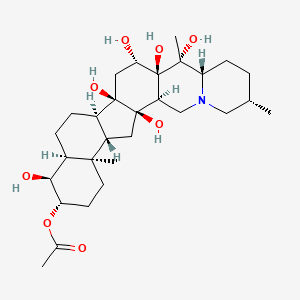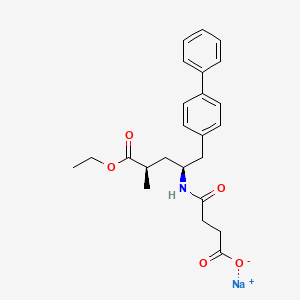
Resorufin
Übersicht
Beschreibung
Resorufin is a pink fluorescent dye used as a marker for microfilaments in moving cells . It is a redox probe that can be used to visualize cell respiration directly. It is highly fluorescent and has an excitation maximum at 563nm and emission maximum at 587nm .
Synthesis Analysis
This compound has been widely utilized in the design of responsive probes specific for various bioactive species . In the past few decades, a number of fluorescent probes have been developed for bioassays and imaging by exploiting different fluorophores .Molecular Structure Analysis
This compound exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . The chemical structures of probes, response mechanisms, detection limits, and practical applications are investigated .Chemical Reactions Analysis
This compound exhibits unique photophysical properties, such as long excitation and emission wavelength (572/585 nm), high fluorescence quantum yield (ϕ = 0.74 in water), and large molar absorptivity (56 000 M −1 cm −1) . It is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol .Physical And Chemical Properties Analysis
Absorption and fluorescence of this compound are pH dependent. Below the pKa (~6.0), Abs. shifts to 480 nm and both E and fluorescence quantum yield are markedly lower . This compound has high extinction coefficient and good chemical and photostability .Wissenschaftliche Forschungsanwendungen
Fluoreszenz- und kolorimetrische Analyse
Resorufin weist eine hohe Fluoreszenzquantenausbeute, eine lange Anregungs-/Emissionswellenlänge und eine ausgeprägte Fähigkeit sowohl in der Fluoreszenz- als auch in der kolorimetrischen Analyse auf . Es wurde häufig bei der Entwicklung von responsiven Sonden eingesetzt, die spezifisch für verschiedene bioaktive Spezies sind .
Nachweis verschiedener Analyten
Auf this compound basierende fluoreszierende Sonden wurden für den Nachweis verschiedener Analyten entwickelt, wie z. B. Kationen, Anionen, reaktive (redoxaktive) Schwefelverbindungen, kleine Moleküle und biologische Makromoleküle .
Bioassays und Bildgebung
Die Fluoreszenzbilderzeugungstechnik hat zunehmend an Bedeutung bei der Detektion verschiedener biologischer Moleküle in situ und in Echtzeit gewonnen . This compound wurde bei der Entwicklung einer Reihe von fluoreszierenden Sonden für Bioassays und Bildgebung eingesetzt .
Entwicklung von responsiven Sonden
Es wurden mehr als 100 Sonden auf Basis des Resorufingerüsts entwickelt, und einige der Sonden wurden kommerzialisiert . Diese Sonden sind responsiv, d. h. sie ändern sich als Reaktion auf bestimmte Bedingungen oder Substanzen .
Nachweis von Wasserstoffperoxid
This compound wurde in inversen Fluoreszenzassays zum Nachweis von Wasserstoffperoxid (H2O2) eingesetzt. Dies geschieht durch die Messung des Verschwindens seiner Fluoreszenz bei der Horseradish-Peroxidase-vermittelten Oxidation zu einem nicht-fluoreszierenden Derivat .
Forschung und Entwicklung
Die chemischen Strukturen der Sonden, die Reaktionsmechanismen, die Nachweisgrenzen und die praktischen Anwendungen von this compound werden untersucht . Diese Forschung wird voraussichtlich die weitere Entwicklung von this compound-basierten responsiven fluoreszierenden Sonden und ihre biologischen Anwendungen fördern .
Wirkmechanismus
Target of Action
Resorufin is a fluorophore that has been widely utilized in the design of responsive probes specific for various bioactive species . It is used to detect various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules . The primary targets of this compound are these bioactive species, and their role is to interact with this compound, leading to changes in its fluorescence properties .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In the presence of certain bioactive species, the oxidative benzylic ether (C–O) bonds in probes are cleaved, resulting in a dramatic increase of the emission intensity and an obvious change of the solution color from light yellow to pink .
Biochemical Pathways
This compound is involved in the redox reactions within cells. It is used as a reporter of metabolic activity of cells and can be detected by a simple fluorometric assay . The conversion of resazurin to this compound in the presence of cells is used as a reporter of metabolic activity of cells . This process affects the redox potential of the cellular environment, which can have downstream effects on various biochemical pathways.
Pharmacokinetics
It is known that this compound is unstable in the presence of thiols such as dithiothreitol (dtt) and 2-mercaptoethanol . This instability could potentially impact its bioavailability.
Result of Action
The result of this compound’s action is a change in fluorescence properties, which can be used to measure viability based on the metabolic activity in mammalian cell culture and primary cells . The non-fluorescent dye resazurin is reduced inside vital cells to fluorescent this compound and released into the culture media . This change can be detected by a simple fluorometric assay .
Safety and Hazards
Zukünftige Richtungen
The current challenges and future research directions in developing resorufin-based probes are then proposed. It is anticipated that this review article will facilitate the design and development of new fluorescent probes and promote the advancement of this compound in future biological applications .
Eigenschaften
IUPAC Name |
7-hydroxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLDCABUXLXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060906 | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Resorufin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
635-78-9 | |
| Record name | Resorufin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorufin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3H-phenoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESORUFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3NUS7K96S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)







![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)

